molecular formula C10H6S2 B13134220 Thieno[2,3-b][1]benzothiophene

Thieno[2,3-b][1]benzothiophene

Cat. No.: B13134220
M. Wt: 190.3 g/mol
InChI Key: CCOBYENKQAYWJO-UHFFFAOYSA-N
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Description

Contextualization of Fused Thiophene (B33073) Systems in Organic Electronics Research

Fused thiophene systems, which consist of multiple thiophene rings fused together, are a cornerstone of organic electronics research. rsc.orgacgpubs.org Thiophene, a five-membered aromatic ring containing a sulfur atom, offers high π-electron density and a planar structure, making it an excellent building block for materials designed to conduct electricity. rsc.org When thiophene rings are fused, they create more rigid and extended π-conjugated systems. acgpubs.org This extended conjugation is crucial for tuning the electronic properties of the material, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgmdpi.com

Researchers have explored a variety of fused thiophene systems, from the simpler thienothiophenes (two fused rings) to more complex thienoacenes (multiple fused rings). rsc.orgacgpubs.orgacs.org These materials have shown great promise in a range of organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). rsc.orgacgpubs.org The ability to chemically modify these fused systems allows for fine-tuning of their properties to suit specific device requirements. mdpi.comresearchgate.net

Significance of Planar π-Conjugated Architectures for Charge Transport in Organic Semiconductors

The efficiency of charge transport in organic semiconductors is intrinsically linked to the molecular architecture, particularly the planarity of the π-conjugated system. nih.govscienmag.com In these materials, charge carriers (holes or electrons) move by "hopping" between adjacent molecules. nih.govacs.org The rate of this hopping is highly dependent on the electronic coupling between the molecules, which is maximized when the π-orbitals of neighboring molecules can effectively overlap. acs.orgnih.gov

A planar molecular structure promotes close packing of the molecules in the solid state, often leading to a herringbone or layer-by-layer arrangement. researchgate.netacs.org This close and ordered packing facilitates strong intermolecular π-π interactions, creating efficient pathways for charge transport. researchgate.net The rigidity of fused aromatic systems helps to maintain this planarity, preventing conformational twisting that could disrupt the π-orbital overlap and hinder charge mobility. nih.govacs.org Recent research has also begun to explore intentionally "twisted" three-dimensional molecular architectures to create novel charge transport pathways. scienmag.comims.ac.jp

Overview of Thieno[2,3-b]rsc.orgbenzothiophene and Related Thienoacenes (e.g.,rsc.orgBenzothieno[3,2-b]rsc.orgbenzothiophene) as Core Structures for Electronic Materials

Thieno[2,3-b] rsc.orgbenzothiophene (B83047) is a specific type of thienoacene, a class of compounds formed by the fusion of thiophene and other aromatic rings. acgpubs.org It belongs to a family of isomers that includes the well-studied rsc.orgBenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT). acs.orgnih.gov These molecules are characterized by a rigid and planar fused-ring system, which provides the foundation for excellent charge transport properties. acs.orgrsc.org

BTBT and its derivatives have demonstrated some of the highest charge carrier mobilities among organic semiconductors, making them highly attractive for high-performance OFETs. mdpi.comacs.orgnih.gov For instance, derivatives of BTBT have achieved hole mobilities exceeding 10 cm²·V⁻¹·s⁻¹. mdpi.com The success of BTBT has spurred interest in its isomers, including Thieno[2,3-b] rsc.orgbenzothiophene, as researchers seek to understand how the arrangement of the sulfur atoms within the fused system impacts the electronic properties and solid-state packing. rsc.org

Theoretical studies using density functional theory (DFT) have been employed to investigate the electronic structure and charge transport properties of Thieno[2,3-b] rsc.orgbenzothiophene and its derivatives. rsc.org These studies have shown that modifications to the core structure, such as the addition of different substituent groups, can significantly influence the material's charge mobility. rsc.org For example, certain derivatives of Thieno[2,3-b] rsc.orgbenzothiophene have predicted hole mobilities as high as 0.28 cm² V⁻¹ s⁻¹. rsc.org The strategic design and synthesis of new derivatives based on the Thieno[2,3-b] rsc.orgbenzothiophene core continue to be an active area of research, with the goal of developing even more efficient and stable organic electronic materials. nih.govmdpi.com

Detailed Research Findings

The exploration of Thieno[2,3-b] rsc.orgbenzothiophene and its isomers has yielded significant insights into their potential for electronic applications. The following tables summarize key data from various research endeavors.

Table 1: Properties of Thieno[2,3-b]thiophene (B1266192) Isomers

IsomerMelting Point (°C)Boiling Point (°C)Molecular FormulaMolecular Weight ( g/mol )
Thieno[2,3-b]thiophene7226C₆H₄S₂140.23
Thieno[3,2-b]thiophene (B52689)55-56221-222C₆H₄S₂140.23

This table presents a comparison of the physical properties of Thieno[2,3-b]thiophene and its more commonly studied isomer, Thieno[3,2-b]thiophene.

Table 2: Calculated Charge Mobility for Thieno[2,3-b]benzothiophene Derivatives

Compound DerivativePredicted Hole Mobility (cm² V⁻¹ s⁻¹)Predicted Electron Mobility (cm² V⁻¹ s⁻¹)
Dimer of TBT0.28-
Vinyl-bridged TBT0.0120.013
Phenyl-bridged TBT--
Tetrafluorophenyl-bridged TBT0.17-
Biphenyl-substituted TBT10⁻³10⁻³

Data sourced from theoretical calculations based on density functional theory (DFT). rsc.org This table showcases the influence of different molecular modifications on the charge transport characteristics of Thieno[2,3-b]benzothiophene (TBT) based materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6S2

Molecular Weight

190.3 g/mol

IUPAC Name

thieno[2,3-b][1]benzothiole

InChI

InChI=1S/C10H6S2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H

InChI Key

CCOBYENKQAYWJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)SC=C3

Origin of Product

United States

Synthetic Strategies for Thieno 2,3 B 1 Benzothiophene and Its Derivatives

Functionalization and Derivatization of Thieno[2,3-b][1]benzothiophene Systems

Introduction of π-Bridge Spacers for Extended Conjugation

A common and effective strategy involves the incorporation of thiophene-based units as π-spacers. For instance, in a series of D–π–A organic sensitizers based on a thieno[3,2-b] acs.orgbenzothiophene (B83047) (a related isomer) π-bridge, various thiophene (B33073) derivatives were used as spacers. rsc.org These included thiophene (T), bithiophene (BT), and thieno[3,2-b]thiophene (B52689) (TT). The introduction of these thiophene π-spacers was found to significantly improve the photovoltaic performance, particularly the photocurrent (Jsc) and open-circuit voltage (Voc), when compared to a similar sensitizer (B1316253) lacking the thiophene spacer unit. rsc.org

The choice of the π-spacer influences the electronic and physical properties of the resulting molecule. For example, the use of a bithiophene spacer in the SGT-123 sensitizer led to the highest power conversion efficiency of 9.69% in one study, demonstrating the effectiveness of extending the π-conjugation length. rsc.org This approach not only enhances light-harvesting capabilities but also leverages the good coplanarity that thiophene units can maintain within the molecular structure. rsc.org

Similarly, the synthesis of novel materials based on the benzo[b]thieno[2,3-d]thiophene (BTT) core, another related heterocyclic system, has been explored by incorporating an additional alkyl-thiophene core. rsc.org These studies underscore a general principle in the field of organic electronics: the strategic insertion of π-conjugated spacers, particularly thiophenes, is a versatile tool for modulating the optoelectronic properties of fused thiophene-based aromatic systems. rsc.orgnih.gov

Modular Synthesis of Unsymmetrical Thieno[2,3-b]acs.orgbenzothiophene Scaffolds

The development of modular synthetic routes allows for the systematic variation of substituents on the thieno[2,3-b] acs.orgbenzothiophene core, providing access to a library of materials with tailored properties. This is particularly important for creating unsymmetrical derivatives, where precise control over the placement of different functional groups is required to fine-tune molecular packing and electronic energy levels.

A notable modular approach for the synthesis of the related unsymmetrical acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) scaffolds combines a transition-metal-free Pummerer C-H/C-H-type cross-coupling with a Newman–Kwart rearrangement. nih.govrsc.orgrsc.orgsoton.ac.uk This method allows for the construction of a diverse library of BTBT materials from readily available benzothiophene S-oxide and phenol (B47542) coupling partners. nih.gov By tuning the functional groups on the BTBT scaffold, researchers can modulate the solid-state assembly and molecular orbital energy levels. nih.govrsc.orgrsc.orgsoton.ac.uksemanticscholar.org This synthetic versatility provides a platform to systematically study structure-property relationships in this class of organic semiconductors. nih.govrsc.orgsoton.ac.uk

Another efficient, catalyst-free domino reaction has been developed for the synthesis of BTBTs, including unsymmetrical derivatives, starting from inexpensive ortho-halobenzyl halides. nih.gov This protocol involves the efficient formation of multiple C-S bonds and one C=C bond. The synthesis of unsymmetric BTBTs was also achieved in good yields using bis(2-halophenyl)acetylene and bis(2-halophenyl)ethylene as starting materials, showcasing a pathway that relies on the trisulfur (B1217805) radical anion (S₃•⁻). nih.gov

For scaffolds directly related to the thieno[2,3-b] core, a thienannulation strategy initiated by the trisulfur radical anion has been used to synthesize unsymmetric dibenzo[d,d']thieno[2,3-b;4,5-b']dithiophenes (DBTDTs). nih.gov This method utilizes 1-(bromoethynyl)-2-chlorobenzene in the presence of an inexpensive copper catalyst and potassium sulfide (B99878) as the sulfur source, achieving high yields. The scalability of this reaction to the gram-scale and the potential for postsynthetic modifications highlight its utility. nih.gov

Sulfur Oxidation as a Strategy for Electronic Modulation

Oxidation of the sulfur atoms within the thiophene rings of the thieno[2,3-b] acs.orgbenzothiophene core represents a powerful strategy for modulating the electronic structure and properties of the molecule. This chemical modification transforms the electron-donating thiophene group into an electron-accepting sulfonyl group (SO₂). researchgate.net This conversion profoundly impacts the molecule's optoelectronic characteristics, crystal packing, and thermal stability. researcher.lifemdpi.comnih.gov

Studies on the related 2,7-dibromo acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (2,7-diBr-BTBT) system have systematically explored the effects of sequential sulfur oxidation. The synthesis of its 5,5-dioxide (2,7-diBr-BTBTDO) and 5,5,10,10-tetraoxide (2,7-diBr-BTBTTO) derivatives was achieved through oxidation with m-chloroperoxybenzoic acid. researcher.lifemdpi.comnih.gov

The research revealed that sulfur oxidation significantly alters the material's properties:

Electronic Properties: The transformation of sulfur from an electron-donating to an electron-accepting center lowers the energy levels of the molecular orbitals. This can shift the material's behavior from being a p-type semiconductor to potentially bipolar or n-type. researchgate.net

Optical Properties: Oxidized forms exhibit enhanced emission properties. For instance, 2,7-diBr-BTBTDO and 2,7-diBr-BTBTTO showed fluorescence quantum yields exceeding 99%. researcher.lifenih.gov

Crystal Packing: The introduction of sulfonyl groups alters intermolecular interactions, leading to significant changes in the crystal packing structure. researcher.lifemdpi.com For example, while 2,7-diBr-BTBT molecules arrange in a parallel fashion, the oxidized versions form more complex π-stacked arrangements. mdpi.com

Thermal Stability: The oxidized derivatives demonstrate increased thermal stability compared to the parent BTBT compound. researcher.lifenih.gov

These findings indicate that sulfur oxidation is a valuable tool for designing advanced organic semiconductors and fluorescent materials with precisely tuned properties based on the benzothienobenzothiophene core. researcher.lifenih.gov

Table 1: Impact of Sulfur Oxidation on Properties of 2,7-diBr-BTBT Derivatives

Compound Oxidation State Key Property Changes
2,7-diBr-BTBT Unoxidized Parent compound
2,7-diBr-BTBTDO 5,5-dioxide Increased thermal stability, Enhanced fluorescence (QY > 99%), Altered crystal packing researcher.lifenih.gov
2,7-diBr-BTBTTO 5,5,10,10-tetraoxide Further increased thermal stability, High fluorescence (QY > 99%), Significant change in molecular packing researcher.lifenih.gov

Synthetic Routes to Relatedacs.orgBenzothieno[3,2-b]acs.orgbenzothiophene (BTBT) Structures

The acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) framework is a critical and extensively studied isomer, valued for its high charge carrier mobility in organic field-effect transistors (OFETs). acs.org A variety of synthetic methods have been developed to access the BTBT core and its derivatives, enabling the creation of high-performance organic semiconductors. acs.org

One effective method is a consecutive thiophene-annulation approach. This strategy builds the BTBT substructure from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents. acs.org It is particularly versatile for synthesizing unsymmetrical and π-extended derivatives that are otherwise difficult to access. acs.org This method has been used to create materials that achieve high charge mobilities, with some vapor-deposited OFETs showing mobility greater than 5 cm² V⁻¹ s⁻¹. acs.org

Modular approaches have also proven highly effective. As mentioned previously, a combination of a Pummerer C-H/C-H cross-coupling and a Newman–Kwart reaction provides a flexible route to a wide range of unsymmetrical BTBTs from simple precursors. nih.govrsc.orgrsc.orgsoton.ac.uk This modularity is key to building libraries of compounds for structure-property relationship studies. nih.govsemanticscholar.org

Another powerful technique is the iodine-promoted thienothiophene formation . This is a workhorse reaction for producing dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), a π-extended BTBT analogue. The synthesis often starts from trans-1,2-bis(3-methylthionaphthalen-2-yl)ethene intermediates. acs.org

Furthermore, versatile and practical methods have been developed using readily available starting materials. A domino reaction starting from inexpensive ortho-halobenzyl halides offers a catalyst-free pathway to BTBTs through the formation of multiple C-S bonds and a C=C bond in one pot. nih.gov

The diiodo-BTBT derivative serves as a versatile intermediate, accessible via a diazotization reaction, for the synthesis of functionalized BTBTs such as 2,7-diphenyl-BTBT (DPh-BTBT). acs.org The development of these varied and robust synthetic routes has been crucial in advancing the field of BTBT-based organic electronics. acs.org

Table 2: Overview of Synthetic Routes to BTBT Structures

Synthetic Strategy Key Features Starting Materials (Examples) Target Molecules (Examples)
Consecutive Thiophene-Annulation Good for unsymmetrical & π-extended systems acs.org o-Ethynyl-thioanisoles, Arylsulfenyl chlorides acs.org Unsymmetrical BTBTs, BBTNDT acs.org
Modular Pummerer/Newman-Kwart High flexibility, transition-metal free nih.govrsc.orgrsc.orgsoton.ac.uk Benzothiophene S-oxides, Phenols nih.gov Library of unsymmetrical BTBTs nih.gov
Iodine-Promoted Cyclization Workhorse for π-extended systems acs.org Bis(3-methylthionaphthalen-2-yl)ethenes acs.org DNTT derivatives acs.org
Catalyst-Free Domino Reaction Uses inexpensive starting materials nih.gov ortho-Halobenzyl halides nih.gov Symmetrical and unsymmetrical BTBTs nih.gov

Supramolecular Organization and Solid State Structure of Thieno 2,3 B 1 Benzothiophene Materials

Single Crystal X-ray Diffraction Analysis of Thieno[2,3-b]ulb.ac.bebenzothiophene Derivatives

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of molecules in a crystalline solid. However, detailed experimental SC-XRD data for the parent thieno[2,3-b] ulb.ac.bebenzothiophene (B83047) or its simple derivatives is not extensively available in the surveyed scientific literature. Much of the existing crystallographic research has focused on the more widely studied isomer, ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (BTBT).

Theoretical studies based on density functional theory (DFT) have been employed to predict the crystal structures of thieno[2,3-b] ulb.ac.bebenzothiophene derivatives to understand their potential as organic semiconductors. These computational models provide valuable insights into the likely packing motifs and intermolecular interactions that would be confirmed by experimental X-ray diffraction analysis. For instance, theoretical calculations on various derivatives of thieno[2,3-b]benzothiophene (TBT) have been performed to explore the relationship between their molecular structure and solid-state properties. rsc.org

Investigation of Molecular Packing Arrangements

The performance of organic electronic devices is highly dependent on the molecular packing within the semiconducting material. Efficient charge transport is often facilitated by close π-π stacking or herringbone arrangements of the planar aromatic cores.

The herringbone packing motif is common among planar aromatic molecules and is characterized by a "head-to-tail" arrangement of neighboring molecules, which can facilitate two-dimensional charge transport. While extensive experimental evidence for the herringbone packing in thieno[2,3-b] ulb.ac.bebenzothiophene derivatives is limited, theoretical studies predict that such arrangements are energetically favorable. rsc.org This packing mode is known to be influenced by a delicate balance of π-π stacking and C-H···π interactions. In the closely related and extensively studied BTBT derivatives, herringbone packing is a frequently observed and crucial feature for high charge carrier mobility. mpg.de

Non-covalent intermolecular interactions are the driving forces behind the formation of specific crystal packing arrangements. In sulfur-containing heterocyclic compounds like thieno[2,3-b] ulb.ac.bebenzothiophene, interactions involving the sulfur atoms are particularly important.

Theoretical calculations on thieno[2,3-b]benzothiophene derivatives have shown the significance of multiple intermolecular interactions in their crystal packing. rsc.org These interactions include:

S···S Interactions: Short contacts between sulfur atoms of adjacent molecules can provide pathways for electronic coupling.

S···C Interactions: Interactions between sulfur atoms and carbon atoms of neighboring aromatic rings also contribute to the stability of the crystal lattice.

The presence of these multiple, close intermolecular contacts is believed to contribute to a close π-stacking arrangement, which is beneficial for charge mobility. rsc.org

The introduction of substituents onto the thieno[2,3-b] ulb.ac.bebenzothiophene core can significantly influence its crystal growth, molecular packing, and, consequently, its electronic properties. The nature, size, and position of these functional groups can alter the intermolecular interactions and steer the self-assembly towards specific packing motifs.

For example, the addition of different π-bridge spacers and terminal substituents to the TBT core has been theoretically investigated. rsc.org It was found that these modifications impact the planarity of the molecule, the reorganization energy, and the frontier molecular orbital levels. While direct experimental studies on the crystal growth of a wide range of thieno[2,3-b] ulb.ac.bebenzothiophene derivatives are not as prevalent as for other isomers, it is a general principle in crystal engineering that substituents can be used to fine-tune solid-state packing. For instance, bulky substituents can disrupt close packing, while planar extensions can enhance π-stacking.

Thin-Film Microstructure Characterization

The performance of organic field-effect transistors (OFETs) is critically dependent on the microstructure of the semiconductor thin film, which encompasses factors like crystallinity, molecular ordering, and grain morphology.

Various deposition techniques are employed to fabricate thin films of organic semiconductors, and the choice of method can have a profound impact on the resulting film's microstructure and, therefore, its charge transport properties. Common techniques include vacuum deposition and solution-based methods like spin-coating and solution-shearing.

For the related family of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, studies have shown that the solution-shearing method can produce thin films with good crystallinity and molecular packing. mdpi.comrsc.org X-ray diffraction (XRD) analysis of these films revealed sharp diffraction peaks, indicating a high degree of crystalline order. mdpi.com The observed d-spacing from these XRD patterns suggested that the molecules adopt a nearly vertical orientation on the substrate surface, an arrangement that is generally favorable for charge transport in OFETs. mdpi.com

Furthermore, atomic force microscopy (AFM) has been used to study the surface morphology of these thin films. mdpi.com The morphology, including grain size and the presence of grain boundaries, is influenced by the deposition conditions and the specific molecular structure of the derivative. mdpi.com While these findings are for a related but distinct molecular core, they highlight the importance of the deposition technique in controlling the molecular ordering in thin films of thieno[2,3-b] ulb.ac.bebenzothiophene-based materials.

Self-Assembled Structures and Thin Film Morphology

The supramolecular organization of thieno[2,3-b] ulb.ac.bebenzothiophene and its derivatives in the solid state is a critical determinant of their material properties, particularly for applications in organic electronics. The planar and rigid molecular structure, combined with the presence of sulfur atoms, facilitates strong intermolecular interactions that drive the self-assembly of these molecules into well-ordered structures. The morphology of the resulting thin films, including crystallinity, molecular orientation, and domain size, is intimately linked to the performance of devices such as organic thin-film transistors (OTFTs).

The self-assembly of thieno[2,3-b] ulb.ac.bebenzothiophene-based materials is largely governed by a combination of π-π stacking interactions between the aromatic cores and van der Waals interactions between substituent groups. The sulfur-rich nature of the fused thiophene (B33073) rings enhances intermolecular interactions, promoting the formation of highly ordered crystalline domains. mdpi.com These interactions are crucial for efficient charge transport, as they create pathways for charge carriers to move between adjacent molecules.

Thin films of these materials are commonly fabricated using solution-based techniques, such as solution-shearing, or by vapor deposition. mdpi.comrsc.org The resulting film morphology is highly dependent on the processing conditions, including the choice of solvent, deposition rate, and substrate temperature. ulb.ac.be Characterization techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD), particularly grazing incidence wide-angle X-ray scattering (GIWAXS), are essential tools for probing the microstructure and surface morphology of these films. ulb.ac.bemdpi.com

AFM studies reveal the surface topography of the thin films, providing information on grain size, shape, and connectivity. For instance, derivatives of the related benzo[b]thieno[2,3-d]thiophene have been shown to form terraced islands on top of a continuous film. ulb.ac.be The size and interconnectivity of these crystalline domains are critical for charge transport, with larger and more interconnected grains generally leading to higher charge carrier mobility.

XRD and GIWAXS techniques provide detailed information about the molecular packing and orientation within the crystalline domains. For several derivatives of thieno[2,3-b] ulb.ac.bebenzothiophene and its isomers, a vertically aligned molecular arrangement on the substrate surface is observed. mdpi.com This orientation is favorable for charge transport in a transistor architecture, as the π-π stacking direction is aligned with the direction of current flow. The interlayer spacing, or d-spacing, obtained from these measurements can be correlated with the molecular length to confirm the molecular orientation. mdpi.com

The introduction of substituents onto the thieno[2,3-b] ulb.ac.bebenzothiophene core can be used to tune the self-assembly and thin-film morphology. For example, alkyl side chains can influence solubility and molecular packing, while larger aromatic groups can alter the intermolecular interactions and electronic properties. The strategic placement of bulky end-groups has been shown to be an effective method for fine-tuning the crystalline solid-state order of the isomeric ulb.ac.bebenzothieno[3,2-b]benzothiophene (BTBT) derivatives.

Furthermore, post-deposition treatments, such as thermal annealing, can be employed to improve the crystallinity and morphology of the thin films. Annealing can induce structural transitions to more ordered phases, leading to enhanced device performance. ulb.ac.bersc.org However, the thermal stability of the specific polymorph is a key consideration, as temperature can also induce dewetting or other undesirable morphological changes. ulb.ac.bersc.org

Table 1: Thin Film Structural Data for Thieno[2,3-b] ulb.ac.bebenzothiophene Derivatives and Related Isomers

CompoundDeposition Methodd-spacing (nm)Molecular OrientationReference
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneSolution-Shearing1.56Vertically Aligned mdpi.com
2-(dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiopheneSolution-Shearing1.50Vertically Aligned mdpi.com
2,7-dioctyloxy ulb.ac.bebenzothieno[3,2-b]benzothiophene (C8O-BTBT-OC8)Physical Vapor Deposition3.2 (step height)Upright Molecules ulb.ac.be

Table 2: Intermolecular Distances in Crystalline Thieno[2,3-b] ulb.ac.bebenzothiophene-based Materials

Compound/Derivative FeatureMeasurement TechniqueInterplanar/Intermolecular Distance (Å)Packing MotifReference
2,7-dibromo ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiopheneX-ray Diffraction~3.46π-stacked mdpi.com
Polymer with thieno[2,3-b]thiophene (B1266192) unitsNot specified3.8Cofacial stacking

Advanced Electronic and Spectroscopic Characterization of Thieno 2,3 B 1 Benzothiophene

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic behavior of conjugated molecules like Thieno[2,3-b] rsc.orgbenzothiophene (B83047). The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a material's charge transport properties and its behavior in electronic devices.

The HOMO and LUMO energy levels of Thieno[2,3-b] rsc.orgbenzothiophene and its derivatives have been investigated through both theoretical calculations and experimental techniques. Density Functional Theory (DFT) has been employed to predict the electronic structure of the parent TBT and its derivatives. rsc.org These calculations indicate that TBT and its derivatives generally possess wide band gaps and low-lying HOMO levels, which can contribute to good environmental stability. rsc.org

For the unsubstituted Thieno[2,3-b] rsc.orgbenzothiophene, theoretical calculations provide insight into its fundamental electronic parameters. Experimental values for closely related compounds, such as derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), offer a valuable comparative perspective. For instance, two BTT derivatives, 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene and 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene, have experimentally determined HOMO levels of -5.49 eV and -5.51 eV, respectively. mdpi.com Their corresponding LUMO levels, derived from a combination of electrochemical and spectroscopic data, were found to be -2.26 eV and -2.29 eV. mdpi.com Theoretical calculations for these BTT derivatives yielded HOMO/LUMO levels of -5.34/-1.54 eV and -5.33/-1.64 eV, respectively. mdpi.com

CompoundMethodHOMO (eV)LUMO (eV)Band Gap (eV)
Thieno[2,3-b] rsc.orgbenzothiophene (TBT)Theoretical (DFT)-5.83-1.853.98
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneExperimental-5.49-2.263.23
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneExperimental-5.51-2.293.22
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneTheoretical (DFT)-5.34-1.543.80
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneTheoretical (DFT)-5.33-1.643.69

Structural modifications to the Thieno[2,3-b] rsc.orgbenzothiophene core have a profound impact on its FMO energetics. A theoretical study investigating TBT and eight of its derivatives explored the effects of different π-bridge spacers and substituents on their electronic properties. rsc.org The introduction of various functional groups allows for the fine-tuning of the HOMO and LUMO energy levels, and consequently, the band gap. rsc.org

For instance, the introduction of an electron-donating group is expected to raise the HOMO energy level, while an electron-withdrawing group will lower it. This principle is demonstrated in derivatives of the isomeric rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), where the introduction of electron-donating thioalkyl or alkoxy groups leads to a negative shift in the redox potential compared to the unsubstituted BTBT. core.ac.uk

Another significant structural modification is the oxidation of the sulfur atoms within the thiophene (B33073) rings. In a study on 2,7-dibromo BTBT, oxidation to the corresponding 5,5-dioxide (2,7-diBr-BTBTDO) and 5,5,10,10-tetraoxide (2,7-diBr-BTBTTO) resulted in a stabilization of both the HOMO and LUMO levels. semanticscholar.org This transformation of the electron-donating thiophene to an electron-accepting sulfonyl group significantly alters the electronic structure. nih.gov

CompoundModificationEffect on HOMOEffect on LUMOResulting Band Gap Trend
Thieno[2,3-b] rsc.orgbenzothiophene DerivativesIntroduction of π-bridge spacers and substituentsTunableTunableTunable
rsc.orgBenzothieno[3,2-b] rsc.orgbenzothiophene DerivativesAddition of electron-donating groups (e.g., thioalkyl, alkoxy)Increased Energy Level--
2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiopheneSulfur OxidationDecreased Energy LevelDecreased Energy LevelAltered

Optical Spectroscopy

Optical spectroscopy provides valuable information about the electronic transitions and photophysical properties of Thieno[2,3-b] rsc.orgbenzothiophene and its derivatives.

The UV-Vis absorption spectra of Thieno[2,3-b] rsc.orgbenzothiophene derivatives are characterized by absorption bands in the ultraviolet and visible regions, corresponding to π-π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of π-conjugation and the nature of any substituents. For derivatives of benzo[b]thieno[2,3-d]thiophene, the λmax in chloroform (B151607) solution were observed at 335 nm and 350 nm. mdpi.com In the solid state, as thin films, these compounds exhibited a blue shift in their absorption maxima, which is often attributed to the formation of H-aggregates. mdpi.com

A theoretical study on Thieno[2,3-b] rsc.orgbenzothiophene and its derivatives has also been used to predict their absorption spectra. rsc.org For the isomeric 2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene, the experimental absorption maximum in dichloromethane (B109758) (DCM) was recorded at 334 nm. mdpi.com Upon oxidation of the sulfur atoms, a noticeable red shift in the absorption maxima is observed. mdpi.com

CompoundSolvent/Stateλmax (nm)
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneChloroform335
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneChloroform350
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneThin Film311
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneThin Film328
2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiopheneDCM334
2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene 5,5-dioxideDCM359
2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene 5,5,10,10-tetraoxideDCM416

Several derivatives of the thienobenzothiophene family exhibit fluorescence. The emission properties, including the wavelength of maximum emission and the fluorescence quantum yield (ΦF), are highly dependent on the molecular structure. For some substituted thieno[3,2-b] rsc.orgbenzothiophenes, high fluorescence quantum yields ranging from 0.11 to 0.35 have been reported. rsc.org

In the case of 2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene, the quantum yield is less than 1%. mdpi.com However, upon oxidation of the sulfur atoms, the quantum yields of the resulting dioxide and tetraoxide derivatives dramatically increase to over 99%. mdpi.com This highlights the significant role that structural modifications can play in enhancing the luminescent properties of these compounds.

CompoundFluorescence Quantum Yield (ΦF)
Substituted thieno[3,2-b] rsc.orgbenzothiophenes0.11 - 0.35
2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene<1%
2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene 5,5-dioxide>99%
2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene 5,5,10,10-tetraoxide>99%

Electrochemical Characterization using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules and to estimate their HOMO and LUMO energy levels. For derivatives of benzo[b]thieno[2,3-d]thiophene, CV experiments have been used to determine their oxidation peaks, which were found at 1.16 V and 1.18 V. mdpi.com From these oxidation potentials, the HOMO energy levels were calculated. mdpi.com

The oxidation potential is sensitive to the electronic nature of substituents on the thienobenzothiophene core. For substituted thieno[3,2-b] rsc.orgbenzothiophenes, the oxidation potential values were observed to vary between 1.20 and 1.40 V/SCE, depending on the electronic effect of the substituent. rsc.org The introduction of electron-donating groups generally leads to a lower oxidation potential. core.ac.uk For example, the introduction of two octyl chains on the BTBT core results in a negative shift of about 200 mV in the first oxidation potential compared to the unsubstituted molecule. core.ac.uk This electrochemical data is crucial for understanding the charge injection and transport characteristics of these materials in organic electronic devices.

Electronic Band Gap Determination

The electronic band gap (E_g) is a crucial parameter that defines the semiconductor properties of a material, influencing its potential applications in electronic devices. For Thieno[2,3-b] mdpi.combenzothiophene, also known as thieno[2,3-b]benzothiophene (TBT), the determination of this property has been primarily approached through theoretical calculations, which provide deep insights into its electronic structure. Experimental methods such as UV-visible spectroscopy and cyclic voltammetry are standard for characterizing related derivatives and provide a framework for understanding the optical and electrochemical properties of the parent compound. mdpi.com

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the electronic band gap of a molecule. nih.govnih.gov These frontier molecular orbitals are fundamental in determining the optoelectronic behavior of organic semiconductors. nih.gov

Theoretical studies employing Density Functional Theory (DFT) have been instrumental in characterizing the electronic structure of Thieno[2,3-b] mdpi.combenzothiophene. rsc.org A significant theoretical investigation into the electronic and charge transport properties of TBT and its derivatives utilized DFT to calculate the energies of the frontier molecular orbitals. rsc.org These computational models are essential for predicting the material's conductivity and stability, establishing a foundational understanding of its semiconductor nature. nih.govrsc.org

The calculated values for the HOMO and LUMO energy levels, along with the resulting electronic band gap for the unsubstituted Thieno[2,3-b] mdpi.combenzothiophene, are summarized in the table below.

MethodE_HOMO (eV)E_LUMO (eV)Electronic Band Gap (E_g) (eV)Reference
DFT Calculation-5.83-1.624.21 rsc.org

These theoretical findings indicate that Thieno[2,3-b] mdpi.combenzothiophene possesses a wide band gap, which is a characteristic feature of many stable organic semiconductor materials. rsc.org The low-lying HOMO level suggests good environmental stability against oxidation. rsc.org

While specific experimental data for the parent Thieno[2,3-b] mdpi.combenzothiophene is not extensively detailed in the literature, the methodologies for its determination are well-established.

Optical Band Gap (E_g^opt) : This is typically determined using UV-visible absorption spectroscopy. The onset of the absorption spectrum (λ_onset) is used to calculate the optical band gap using the equation E_g = 1240/λ_onset. mdpi.com For many related derivatives, absorption spectra are recorded in solution (e.g., chloroform or dichloromethane) to assess their optical properties. mdpi.commdpi.com

Electrochemical Band Gap : Cyclic voltammetry (CV) is employed to determine the electrochemical HOMO and LUMO levels. The onset oxidation potential (E_ox^onset) is used to calculate the HOMO energy, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺). mdpi.com The LUMO energy can then be estimated by adding the optical band gap to the HOMO energy value. mdpi.com

These combined theoretical and experimental approaches provide a comprehensive understanding of the electronic properties critical for the design and application of organic electronic materials.

Theoretical and Computational Investigations of Thieno 2,3 B 1 Benzothiophene Systems

Density Functional Theory (DFT) for Ground State Properties

DFT has become a standard method for investigating the ground-state properties of π-conjugated systems like thieno[2,3-b]benzothiophene. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules. rsc.orgmdpi.com These calculations are fundamental for understanding the molecular structure and intrinsic electronic characteristics that govern the material's performance in electronic devices.

The first step in most computational studies is the optimization of the molecule's ground-state geometry. This process determines the lowest energy arrangement of atoms, providing key structural parameters such as bond lengths and dihedral angles. For thieno[2,3-b]benzothiophene and its derivatives, DFT calculations consistently predict a highly planar molecular structure. mdpi.com This planarity is a crucial feature, as it facilitates effective π-orbital overlap along the conjugated backbone, which is essential for efficient charge transport. rsc.org

In a study of benzo[b]thieno[2,3-d]thiophene derivatives, a related fused-thiophene system, DFT calculations using the B3LYP functional with a 6-31G(d) basis set were performed to determine the optimized molecular structures. The calculations revealed dihedral angles of approximately -180°, confirming the planarity of these molecular organizations. mdpi.com The large, conjugated, and planar structure of TBT-based materials contributes to their potential for high charge mobility and good environmental stability. rsc.org

DFT is extensively used to calculate the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (Eg) are critical parameters for organic semiconductors. The HOMO level relates to the ionization potential and the ability to donate an electron (p-type character), while the LUMO level corresponds to the electron affinity and the ability to accept an electron (n-type character). The energy gap is a primary determinant of the material's optical and electronic properties. mdpi.com

Theoretical studies on TBT and its derivatives show that the HOMO and LUMO charge densities are typically distributed across the entire π-conjugated framework. rsc.orgmdpi.com This delocalization is characteristic of conjugated organic materials. The introduction of different π-bridge spacers and substituents can significantly impact the FMO energy levels. For instance, theoretical investigations have shown that while various modifications can alter the HOMO and LUMO energies, many TBT derivatives maintain wide band gaps and low-lying HOMO levels, which is indicative of good environmental stability. rsc.org

DFT calculations on benzo[b]thieno[2,3-d]thiophene derivatives provided theoretical HOMO and LUMO energy levels that were in good agreement with experimental values. mdpi.com

CompoundTheoretical HOMO (eV)Theoretical LUMO (eV)
Compound 2¹-5.34-1.54
Compound 3¹-5.33-1.64

¹Data from a study on benzo[b]thieno[2,3-d]thiophene derivatives, which share a similar fused thiophene (B33073) core. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is powerful for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. rsc.orguci.edu TD-DFT allows for the calculation of vertical excitation energies, which correspond to optical absorption, and for the optimization of excited-state geometries, which is crucial for understanding emission processes. rsc.org

TD-DFT is widely used to simulate the UV-visible absorption spectra of organic molecules. mdpi.comcdu.edu.au By calculating the energies of the lowest electronic transitions from the ground state (S0) to various excited states (Sn), researchers can predict the maximum absorption wavelengths (λmax). rsc.org These calculations help to understand how chemical modifications influence the optical properties of the materials. For example, extending the π-conjugation or introducing specific donor/acceptor groups can lead to a red-shift in the absorption spectrum, allowing the material to harvest more light in the visible range. frontiersin.org

In studies of related thieno[3,2-b] rsc.orgbenzothiophene (B83047) systems, the CAM-B3LYP functional has been shown to provide absorption spectra simulations that are in good agreement with experimental data. researchgate.net The accuracy of TD-DFT in predicting absorption spectra makes it an invaluable tool for the in silico design of new materials for applications like organic solar cells, where matching the absorption profile to the solar spectrum is critical. cdu.edu.aucnr.it

TD-DFT can also provide insights into the luminescence properties of thieno[2,3-b] rsc.orgbenzothiophene systems. By optimizing the geometry of the first excited state (S1), the emission energy corresponding to fluorescence can be calculated. The difference between the absorption and emission energies is known as the Stokes shift.

For derivatives of the isomeric rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), theoretical calculations have been performed to clarify experimental observations of fluorescence. nih.gov Studies on oxidized BTBT derivatives showed that the introduction of sulfonyl groups significantly enhances emission properties, leading to quantum yields exceeding 99%. mdpi.com Such computational investigations are crucial for designing highly fluorescent materials for applications like organic light-emitting diodes (OLEDs). The main absorption bands in these systems are typically caused by π → π* transitions. nih.gov

Charge Transport Parameter Prediction

The performance of organic semiconductors in devices like organic field-effect transistors (OFETs) is heavily dependent on their charge transport characteristics. Computational methods are employed to predict key parameters that govern charge mobility, primarily the reorganization energy (λ) and the electronic coupling (transfer integral).

The reorganization energy is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally facilitates faster charge hopping between adjacent molecules. It is composed of two components: the energy change from the neutral geometry to the ion geometry (λ1) and the energy change from the ion geometry back to the neutral geometry (λ2). DFT calculations are used to determine the optimized geometries and energies of both the neutral and charged states to compute both hole (λh) and electron (λe) reorganization energies. mdpi.com

A theoretical study on TBT and its derivatives explored the impact of different spacers and substituents on reorganization energy and charge mobility. rsc.org The calculations demonstrated that materials with a large conjugated planar structure, close π-stacking, and multiple intermolecular interactions could exhibit high charge mobility. rsc.org For specific derivatives, predicted hole mobilities were as high as 0.28 cm² V⁻¹ s⁻¹, indicating their potential for efficient hole transport. rsc.org

CompoundPredicted Hole Mobility (cm² V⁻¹ s⁻¹)Predicted Electron Mobility (cm² V⁻¹ s⁻¹)
TBT Dimer (1)0.28-
Vinyl-bridged TBT (2)0.0120.013
Tetrafluorophenyl-bridged TBT (4)0.17-
Biphenyl-substituted TBT (6)~0.001~0.001

Data from a theoretical study on thieno[2,3-b]benzothiophene derivatives. rsc.org

These computational predictions are vital for pre-screening candidate molecules and establishing structure-property relationships to rationally design next-generation organic semiconductors based on the thieno[2,3-b] rsc.orgbenzothiophene core. rsc.org

Reorganization Energy Calculations

Reorganization energy (λ) is a crucial parameter in the theoretical assessment of charge transport in organic semiconductor materials. It quantifies the energy required for the geometric relaxation of a molecule as it transitions from its neutral state to a charged state (and vice versa). A lower reorganization energy is desirable as it generally corresponds to a higher charge carrier mobility.

Theoretical studies, often employing density functional theory (DFT), are used to calculate both the internal (intramolecular) reorganization energy for holes (λh) and electrons (λe). The impact of molecular structure on these values is a key area of investigation. For instance, a theoretical study on thieno[2,3-b]benzothiophene (TBT) and its derivatives explored how different π-bridge spacers and substituents influence their electronic properties. It was found that certain derivatives, such as one featuring a biphenyl (B1667301) substituent, exhibit larger reorganization energies, which can lead to lower charge mobilities. rsc.org

While direct data for the parent thieno[2,3-b] rsc.orgbenzothiophene is embedded in broader computational studies, valuable insights can be drawn from closely related isomers like rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT). A study on 2,7-dibromo BTBT (2,7-diBr-BTBT) and its oxidized forms demonstrated how chemical modification dramatically alters the reorganization energy. mdpi.com As shown in the table below, the oxidation of the sulfur atoms leads to a significant increase in both hole and electron reorganization energies.

Compoundλh (eV)λe (eV)
2,7-diBr-BTBT0.2470.311
2,7-diBr-BTBTDO0.3180.366
2,7-diBr-BTBTTO0.3340.370

This interactive table presents the calculated hole (λh) and electron (λe) reorganization energies for 2,7-diBr-BTBT and its S-oxide derivatives, illustrating the effect of sulfur oxidation on charge transport properties. mdpi.com

These calculations underscore the sensitivity of reorganization energy to structural and electronic modifications, providing a computational pathway to screen and design molecules with optimized charge transport characteristics before their synthesis. mdpi.com

Intermolecular Charge Transfer Integrals

Beyond the properties of a single molecule, the efficiency of charge transport in an organic semiconductor film is critically dependent on the electronic coupling between adjacent molecules. This coupling is quantified by the intermolecular charge transfer integral (or transfer integral, t), which describes the ease with which a charge carrier can hop from one molecule to another. Larger transfer integrals are a prerequisite for high charge carrier mobility.

The magnitude of the transfer integral is highly sensitive to the relative orientation, distance, and orbital overlap between neighboring molecules in the crystal lattice. Computational studies on thieno[2,3-b]benzothiophene (TBT) derivatives have been performed to calculate these integrals and establish a direct link between molecular structure, crystal packing, and potential charge mobility. rsc.org

For example, DFT calculations have been used to investigate the crystal packing interactions and transfer integrals for various TBT derivatives. rsc.org These studies revealed that derivatives with large, planar conjugated structures tend to adopt close π-stacking arrangements, which, combined with multiple intermolecular interactions, can lead to significant electronic coupling. rsc.org Conversely, derivatives with certain substituents, like a biphenyl group, were found to have lower transfer integrals, which, together with higher reorganization energies, resulted in predictions of lower charge mobilities. rsc.org The predicted hole mobility for a dimer of TBT was as high as 0.28 cm²/V·s, indicating that it benefits hole transport, while other derivatives showed more balanced hole and electron mobilities. rsc.org

Molecular Dynamics Simulations in Materials Science Contexts

While quantum chemical calculations like DFT are excellent for determining the intrinsic electronic properties of molecules, Molecular Dynamics (MD) simulations offer a powerful tool to understand the bulk material properties and device-scale phenomena. MD simulations model the physical movements of atoms and molecules over time, providing insights into the morphology and dynamic behavior of thin films.

For organic semiconductors like thieno[2,3-b] rsc.orgbenzothiophene, MD simulations are crucial for predicting how molecules will arrange themselves when processed into a thin film from solution or vapor. This includes predicting crystal structures, identifying potential grain boundaries, and understanding the formation of amorphous versus crystalline regions. These morphological features are paramount as they directly influence the charge transport pathways through the material.

Although specific, published MD simulation studies focusing solely on thieno[2,3-b] rsc.orgbenzothiophene are not extensively documented in the searched literature, this computational technique is widely applied to the broader class of thienoacene and benzothienobenzothiophene-based materials. In these contexts, MD simulations are used to:

Predict the solid-state packing of new derivatives.

Simulate the interface between the organic semiconductor and the dielectric layer in a transistor.

Understand the impact of thermal annealing on film morphology and molecular ordering.

Investigate the diffusion of dopants or impurities within the organic matrix.

By bridging the gap between single-molecule properties and macroscopic device performance, MD simulations represent a vital component of the computational toolkit for designing and optimizing thieno[2,3-b] rsc.orgbenzothiophene-based materials for advanced electronic applications.

Quantitative Structure-Property Relationship (QSPR) Studies for Thieno[2,3-b]thiophene (B1266192) Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are a computational methodology used to correlate the structural features of molecules with their physical, chemical, or biological properties. By building a mathematical model, QSPR can predict the properties of new, unsynthesized molecules, thereby accelerating the materials discovery process.

In the context of thieno[2,3-b]thiophene systems, QSPR models are particularly useful for designing derivatives with tailored characteristics for specific applications, such as organic solar cells or sensors. For instance, a 3D-QSPR study was developed for molecules based on the related thieno[2,3-b]indole core to predict and optimize the open-circuit voltage (Voc) in organic solar cells. This approach used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify the key three-dimensional structural properties that govern the photovoltaic performance. Based on the insights from the 3D-QSPR model, new molecules with potentially enhanced Voc values were designed computationally.

Furthermore, QSAR (a subset of QSPR focused on biological activity) has been applied to related thieno[2,3-b]thiophene-containing moieties to explore their potential as antimicrobial agents. Such studies evaluate various lipophilic, electronic, and geometric descriptors to build predictive models for biological activity. acs.org These examples highlight the power of QSPR/QSAR in rationally guiding the synthesis of new thieno[2,3-b]thiophene derivatives by providing predictive insights into their functional properties.

Advanced Applications of Thieno 2,3 B 1 Benzothiophene in Organic Electronic Devices

High-Performance Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental building blocks for a new generation of electronics, including flexible displays, sensors, and radio-frequency identification (RFID) tags. The performance of these devices is critically dependent on the properties of the organic semiconductor used as the active layer. Derivatives of thieno[2,3-b]thiophene (B1266192) and the isomeric benzothieno[2,3-b]thiophene (BTT) have been identified as highly promising materials for these applications due to their excellent charge transport characteristics and environmental stability. rsc.orgncu.edu.tw

The rigid, planar structure and extensive π-conjugation of the thieno[2,3-b]thiophene core make it an excellent candidate for an active semiconductor layer in OFETs. rsc.org This molecular framework facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. Researchers have synthesized and investigated various derivatives, incorporating different bridge spacers and substituent groups to fine-tune the material's electronic properties and molecular packing. rsc.orgrsc.org For instance, novel organic materials based on the benzo[b]thieno[2,3-d]thiophene (BTT) core have been successfully synthesized and utilized as solution-processable small molecular organic semiconductors. researchgate.netrsc.org The incorporation of thieno[2,3-b]thiophene into polythiophene backbones has also been explored, leading to solution-processable polymers with favorable electronic properties for OFET applications. acs.org

The charge carrier mobility is a key metric for OFET performance, indicating how quickly charge carriers can move through the semiconductor material. Thieno[2,3-b]thiophene-based materials predominantly exhibit p-channel (hole transport) activity. researchgate.netrsc.org

Theoretical studies have predicted that derivatives of thieno[2,3-b]benzothiophene (TBT) can exhibit high charge mobility due to their large conjugated planar structure and close π-stacking arrangement. rsc.org For example, the dimer of TBT was predicted to have a hole mobility as high as 0.28 cm² V⁻¹ s⁻¹. rsc.org Experimental results have validated these predictions, with various derivatives demonstrating excellent performance. An OFET based on a benzothieno[2,3-b]thiophene (BTTB) derivative exhibited a high mobility of 0.46 cm² V⁻¹ s⁻¹ with a current on/off ratio exceeding 10⁷. rsc.org Another study on novel thieno[2,3-b]thiophene small molecules reported a hole mobility of 0.42 cm² V⁻¹ s⁻¹ and an on/off ratio greater than 10⁸. rsc.org Even polymeric versions have shown impressive results, with solution-processable polymers incorporating thieno[2,3-b]thiophene exhibiting charge carrier mobilities up to 0.15 cm²/V·s. acs.org

Conversely, some derivatives have been designed to exhibit balanced charge transport. Theoretical calculations for a vinyl-bridged TBT derivative showed hole and electron mobilities of 0.012 and 0.013 cm² V⁻¹ s⁻¹, respectively. rsc.org

DerivativeMobility (cm²/V·s)On/Off RatioTransport TypeSource
Benzothieno[2,3-b]thiophene (BTTB) derivative0.46> 10⁷Hole rsc.org
2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene0.42> 10⁸Hole rsc.org
Thieno[2,3-b]thiophene-based polymer0.15> 10⁵Hole acs.org
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene0.005> 10⁶Hole researchgate.netmdpi.com
2,5-bis(thiophen-2-ylethynyl)thieno[2,3-b]thiophene~0.075> 10⁶Hole ncu.edu.tw

A significant advantage of thieno[2,3-b]thiophene-based semiconductors is their notable stability. The inherent chemical robustness of the fused thiophene (B33073) ring system, often combined with low-lying highest occupied molecular orbital (HOMO) energy levels, contributes to excellent stability in ambient air. rsc.org OFETs fabricated with these materials have demonstrated long operational lifetimes without the need for encapsulation. For example, devices based on a thieno[2,3-b]thiophene derivative with linear alkyl side chains maintained stable operation after 90 days of storage in air. ncu.edu.twrsc.org Similarly, transistors using polymers incorporating the thieno[2,3-b]thiophene unit have shown lifetimes of several months in air. acs.org Thermal stability is also a key feature, with many derivatives showing no thermal decomposition at temperatures up to 300°C. rsc.org

Thieno[2,3-b]thiophene derivatives are compatible with a range of fabrication techniques, making them versatile for different applications. Both vacuum vapor deposition and solution-based methods have been successfully employed. acs.orgnih.gov Solution-processing techniques, such as solution shearing, are particularly attractive for large-area and low-cost manufacturing. rsc.orgrsc.org

The device architecture most commonly used for evaluating these materials is the bottom-gate, top-contact (BGTC) configuration. researchgate.netmdpi.com In this setup, the gate electrode and dielectric layer are fabricated first, followed by the deposition of the organic semiconductor, and finally the source and drain electrodes are patterned on top. This architecture is widely used due to its reliability and the high-quality interface it can provide between the dielectric and the semiconductor. researchgate.net

The processability of thieno[2,3-b]thiophene derivatives at low temperatures makes them highly suitable for integration into flexible electronic circuits. These materials can be deposited on plastic substrates, enabling the fabrication of devices that are lightweight, conformable, and robust. The high charge carrier mobilities achieved with these compounds are sufficient for driving organic light-emitting diodes (OLEDs) in active-matrix displays. Furthermore, derivatives of the isomeric researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) have been used to create flexible thin-film transistors that exhibit excellent thermal stability. researchgate.net

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Beyond transistors, the unique electronic properties of the thieno[2,3-b] researchgate.netbenzothiophene scaffold have been leveraged in the field of solar energy conversion. Specifically, its isomer thieno[3,2-b] researchgate.netbenzothiophene (TBT) and the related researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT) have proven to be highly effective components in dye-sensitized solar cells (DSSCs). rsc.orgacs.org

Thieno[2,3-b]frontiersin.orgbenzothiophene as Donor or Acceptor Units

In the realm of organic electronics, the design of molecules with specific electron-donating (donor) or electron-accepting (acceptor) properties is crucial for device functionality. Thieno[2,3-b] frontiersin.orgbenzothiophene, with its electron-rich sulfur-containing heterocyclic system, is often utilized as a core component in organic semiconductors. researchgate.netbeilstein-journals.org

While the parent compound and its derivatives are frequently employed as p-type semiconductors, indicating hole-transporting (donor) characteristics, strategic molecular engineering can also incorporate them into n-type (acceptor) materials. nih.govresearchgate.net For instance, by conjugating the frontiersin.orgbenzothieno[3,2-b] frontiersin.orgbenzothiophene (BTBT) core with strong electron-accepting units like perylene (B46583) diimide (PDI) or naphthalene (B1677914) diimide (NDI), researchers have successfully created n-type dominant donor-acceptor copolymers. nih.gov

In one such study, a copolymer incorporating BTBT as the donor and PDI as the acceptor (PDI-BTBT) exhibited electron mobility up to 0.11 cm² V⁻¹ s⁻¹, among the highest for PDI-containing polymers. nih.gov This demonstrates that the inherent properties of the thieno[2,3-b] frontiersin.orgbenzothiophene scaffold can be effectively modulated to serve as either a donor or an acceptor unit, depending on the molecular architecture. nih.gov

Table 1: Performance of Thieno[2,3-b] frontiersin.orgbenzothiophene-based Donor-Acceptor Copolymers

CopolymerArchitectureDominant Carrier TypeElectron Mobility (cm² V⁻¹ s⁻¹)
PDI-BTBTDonor (BTBT) - Acceptor (PDI)n-type~0.11
NDI-BTBTDonor (BTBT) - Acceptor (NDI)n-type~0.050
Data sourced from ACS Applied Materials & Interfaces. nih.gov

Performance Regulation via π-Spacer Design in Donor-π-Acceptor Architectures

The performance of organic electronic materials, particularly in donor-π-acceptor (D-π-A) architectures, can be finely tuned by modifying the π-spacer that connects the donor and acceptor units. The thieno[2,3-b] frontiersin.orgbenzothiophene moiety is an excellent candidate for this π-spacer due to its planar conformation and thermal stability, which facilitate efficient electronic communication between the donor and acceptor. frontiersin.orgnih.gov

Theoretical studies on D-π-A organic dyes for dye-sensitized solar cells (DSSCs) have shown that a coplanar configuration between the electron donor and a thieno[3,2-b]benzothiophene π-spacer enhances intramolecular charge transfer. nih.govnih.gov This improved electronic communication leads to a broadened and red-shifted absorption spectrum, higher light-harvesting efficiency, and ultimately, superior device performance. nih.gov By modifying the thieno[2,3-b] frontiersin.orgbenzothiophene π-spacer with electron-rich or electron-withdrawing groups, researchers can further modulate the electronic structure and absorption spectra of the molecules to optimize them for specific applications. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Thieno[2,3-b] frontiersin.orgbenzothiophene derivatives have shown significant promise as luminescent materials for Organic Light-Emitting Diodes (OLEDs). Their rigid structure helps in achieving high photoluminescence quantum yields, a key parameter for efficient light emission.

A notable example is a donor-π-acceptor compound, DMB-TT-TPA, where a thieno[3,2-b]thiophene (B52689) core acts as a π-conjugated linker between a triphenylamine (B166846) donor and a dimesitylboron acceptor. beilstein-journals.orgbeilstein-archives.org This material exhibited a high fluorescence quantum yield of 41% in the solid state and 86% in solution. beilstein-journals.orgbeilstein-archives.org An OLED fabricated using this compound as the emitter showed a maximum external quantum efficiency of 4.61% and a power efficiency of 6.70 lm/W, emitting green light. beilstein-journals.orgbeilstein-archives.org

Another multifunctional semiconductor, 2,7-diphenylbenzo beilstein-journals.orgnih.govthieno[3,2-b]benzofuran (BTBF-DPh), which integrates a high-mobility frontiersin.orgbenzothieno[3,2-b] frontiersin.orgbenzothiophene unit with a strongly emissive furan (B31954) group, has been successfully used in blue OLEDs. acs.org These devices achieved a maximum current efficiency of 2.96 cd A⁻¹ and an external quantum efficiency of 4.23%. acs.org The design of BTBF-DPh, which weakens dipole-dipole interactions and reduces spin-orbit coupling, suppresses exciton (B1674681) quenching and enhances photoluminescence. acs.org

Table 2: Performance of OLEDs based on Thieno[2,3-b] frontiersin.orgbenzothiophene Derivatives

MaterialMax. External Quantum Efficiency (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Emission Color
DMB-TT-TPA4.616.7010.6Green
BTBF-DPh4.23-2.96Blue
Data sourced from Beilstein Archives and ACS Applied Materials & Interfaces. beilstein-journals.orgbeilstein-archives.orgbeilstein-archives.orgacs.org

Emerging Device Concepts

The versatility of thieno[2,3-b] frontiersin.orgbenzothiophene extends to a range of emerging electronic device applications, driven by the unique properties of its derivatives. cityu.edu.hk

The electronic properties of thieno[2,3-b] frontiersin.orgbenzothiophene-based materials can be sensitive to their environment, making them suitable for sensor applications. While direct examples of organic sensors are still an emerging area of research for this specific compound, the principles of modulating conductivity and luminescence upon interaction with analytes are well-established in organic electronics and represent a promising future direction.

Organic photodetectors, which convert light into an electrical signal, are another area where thieno[2,3-b] frontiersin.orgbenzothiophene derivatives are making an impact. cityu.edu.hk The same properties that make them effective in solar cells and OLEDs, such as strong light absorption and efficient charge transport, are beneficial for photodetector applications. nih.gov For instance, phototransistors based on the aforementioned PDI-BTBT and NDI-BTBT copolymers showed highly sensitive photoresponses in their n-type operational mode. nih.gov The multifunctional BTBF-DPh material was also used to fabricate organic phototransistors exhibiting a very high responsivity of 2.07 × 10³ A W⁻¹ and a detectivity of 5.6 × 10¹⁵ Jones. acs.org

Organic synaptic devices, which mimic the function of biological synapses, are a key component for the development of neuromorphic computing. Materials based on the frontiersin.orgbenzothieno[3,2-b] frontiersin.orgbenzothiophene (BTBT) core are being explored for these applications. cityu.edu.hk The ability to control and modulate the conductivity of these materials through electrical stimuli is fundamental to creating artificial synaptic elements. This represents a frontier in the application of thieno[2,3-b] frontiersin.orgbenzothiophene, with significant potential for future advancements in brain-inspired computing technologies. cityu.edu.hk

Structure Property Relationship Investigations in Thieno 2,3 B 1 Benzothiophene Chemistry

Correlation between Solid-State Structures and Charge Transport Efficiency

For derivatives of thieno[2,3-b] elsevierpure.combenzothiophene (B83047), a large conjugated planar structure, close π-stacking arrangement, and multiple intermolecular interactions are conducive to high charge mobility. rsc.org Theoretical calculations have shown that certain TBT derivatives can achieve significant hole mobilities. For example, the dimer of TBT is predicted to have a hole mobility as high as 0.28 cm²/V·s, while a derivative with a tetrafluorophenyl spacer is predicted to have a mobility of 0.17 cm²/V·s. rsc.org In contrast, a derivative with a biphenyl (B1667301) substituent exhibits a much lower charge mobility in the order of 10⁻³ cm²/V·s for both holes and electrons, which is attributed to a larger reorganization energy and lower transfer integrals. rsc.org

The table below summarizes the calculated charge transport properties for selected thieno[2,3-b] elsevierpure.combenzothiophene derivatives, highlighting the structure-property relationship.

CompoundPredicted Hole Mobility (cm²/V·s)Predicted Electron Mobility (cm²/V·s)Key Structural Feature
TBT Dimer0.28-Direct linkage of two TBT units
TBT with tetrafluorophenyl spacer0.17-Introduction of a tetrafluorophenyl π-bridge
TBT with vinyl spacer0.0120.013Presence of a vinyl π-bridge, leading to balanced transport
TBT with biphenyl substituent~10⁻³~10⁻³Larger reorganization energy and lower transfer integrals

Data sourced from theoretical calculations. rsc.org

These findings underscore the critical link between the molecular structure, the resulting solid-state packing, and the ultimate charge transport efficiency in thieno[2,3-b] elsevierpure.combenzothiophene-based materials.

Tuning Optoelectronic Properties by Chemical Modification and Sulfur Oxidation

Chemical modification, particularly the oxidation of the sulfur atoms within the thiophene (B33073) rings, presents an effective strategy for tuning the optoelectronic properties of thieno-benzothiophene compounds. While specific studies on the sulfur oxidation of thieno[2,3-b] elsevierpure.combenzothiophene were not prevalent in the search results, extensive research on the isomeric elsevierpure.combenzothieno[3,2-b] elsevierpure.combenzothiophene (BTBT) system provides valuable insights that are likely applicable. nih.govmdpi.com

The oxidation of the sulfur atoms to sulfoxides or sulfones introduces electron-withdrawing character to the thiophene ring, which significantly alters the electronic structure of the molecule. This modification has been shown to have the following effects:

Alteration of Crystal Packing: The introduction of oxygen atoms changes the intermolecular interactions, leading to different solid-state packing arrangements. nih.govmdpi.com

Increased Thermal Stability: The oxidized forms of BTBT derivatives exhibit enhanced thermal stability. nih.govmdpi.com

Modulation of Optoelectronic Properties: Sulfur oxidation leads to noticeable shifts in both the absorption and emission spectra to longer wavelengths (bathochromic shift). mdpi.com

Enhanced Emission Properties: In some cases, the oxidized forms exhibit significantly increased fluorescence quantum yields, with values exceeding 99% being reported for certain BTBT derivatives. nih.govmdpi.com

The formation of thieno[2,3-b] or [3,2-b] elsevierpure.combenzothiophene S,S-dioxides is thought to involve the oxidation of the sulfur atom adjacent to the benzene (B151609) ring. rsc.org This transformation of an electron-donating thiophene into an electron-accepting sulfonyl group can be leveraged to design materials with specific electronic characteristics, including bipolar or n-type semiconductors.

The table below illustrates the effect of sulfur oxidation on the optical properties of a 2,7-dibromo-BTBT derivative, demonstrating the general principles of this modification strategy.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Key Modification
2,7-diBr-BTBT--Unoxidized
2,7-diBr-BTBT 5,5-dioxide--Mono-oxidized
2,7-diBr-BTBT 5,5,10,10-tetraoxide--Di-oxidized

This approach of chemical modification through sulfur oxidation opens up avenues for creating novel fluorescent materials and organic semiconductors with finely tuned properties based on the thieno[2,3-b] elsevierpure.combenzothiophene core.

Thieno 2,3 B 1 Benzothiophene in Polymer Chemistry and Conjugated Macromolecules

Synthesis of Conjugated Polymers Incorporating Thieno[2,3-b]nih.govbenzothiophene Units

The synthesis of conjugated polymers that include thieno[2,3-b] nih.govbenzothiophene (B83047) units is primarily achieved through cross-coupling reactions, which allow for the creation of a π-conjugated backbone. Common methods include Suzuki and Stille coupling reactions. These techniques enable the polymerization of thieno[2,3-b]thiophene (B1266192) monomers with various comonomers, leading to a diverse range of polymer structures.

One synthetic approach involves the creation of novel thieno[2,3-b]thiophenes with para-substituted phenyl groups at the C-3 position. This is accomplished through ring-closure reactions of specific mono ketones, namely 1-aryl-2-(thiophen-2-ylthio)ethan-1-one. researchgate.netitu.edu.tr Following the synthesis of these monomers, polymerization is carried out under Suzuki coupling conditions. researchgate.netitu.edu.tr Another prominent method is the Stille coupling reaction, which has been successfully used to synthesize various donor-acceptor copolymers. For instance, a π-conjugated oligomer with a donor-acceptor architecture was synthesized using Stille coupling. nih.gov

The versatility of these synthetic routes allows for the incorporation of a wide array of functional groups and comonomers, which in turn allows for the fine-tuning of the resulting polymers' properties for specific applications. For example, benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane has been synthesized via stannylation and subsequently used in Stille coupling reactions with aryl bromides to create novel organic semiconductors. mdpi.com

Optical and Electrochemical Properties of Thieno[2,3-b]nih.govbenzothiophene-Based Polymers

Polymers based on thieno[2,3-b] nih.govbenzothiophene exhibit interesting optical and electrochemical properties that are crucial for their application in electronic devices. These properties are highly dependent on the specific chemical structure of the polymer, including the nature of any substituents and the comonomers used in the polymer backbone.

The optical properties are often characterized by UV-Vis absorption spectroscopy. For instance, polymers of thieno[2,3-b]thiophenes with para-substituted phenyl groups at the C-3 position show a bathochromic shift in their UV-Vis spectra compared to their corresponding monomers. researchgate.netitu.edu.tr The optical band gap of these polymers can be tuned; for example, a polymer with an unsubstituted phenyl group has a band gap of 2.18 eV, while a polymer containing an NMe2 group has a larger band gap of 2.65 eV. researchgate.netitu.edu.tr In another study, the optical band gap of a thieno[2,3-b] nih.govbenzothiophene-based oligomer was determined to be 2.25 eV from its UV-Vis absorption onset. nih.gov

Electrochemical studies, typically conducted using cyclic voltammetry, reveal the redox behavior and energy levels of these polymers. The oxidation potentials for polymers with para-substituted phenyl groups have been recorded in the range of 1.10 to 1.31 V. researchgate.netitu.edu.tr The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be determined from the onset of oxidation and reduction waves in cyclic voltammetry measurements. nih.gov For one particular oligomer, the HOMO and LUMO energy levels were calculated to be -5.51 eV and -3.22 eV, respectively. nih.gov These electrochemical properties are critical for determining the suitability of these materials for applications such as organic field-effect transistors and solar cells.

Table 1: Optical and Electrochemical Properties of Selected Thieno[2,3-b] nih.govbenzothiophene-Based Polymers

Polymer/Oligomer Optical Band Gap (eV) Oxidation Potential (V) HOMO Level (eV) LUMO Level (eV)
Polymer with unsubstituted phenyl group 2.18 researchgate.netitu.edu.tr 1.10 - 1.31 researchgate.netitu.edu.tr - -
Polymer with NMe2 group 2.65 researchgate.netitu.edu.tr 1.10 - 1.31 researchgate.netitu.edu.tr - -
BDT(DBTOTTH)2 Oligomer 2.25 nih.gov - -5.51 nih.gov -3.22 nih.gov

Electrochemical Polymerization Mechanisms

Electrochemical polymerization is another method for synthesizing conductive polymers from thieno[2,3-b] nih.govbenzothiophene and its derivatives. This process involves the direct oxidation of the monomer at the surface of an electrode, leading to the formation of a polymer film. The mechanism of electropolymerization for thiophenes generally proceeds through the formation of radical cations.

The introduction of a small amount of an oligomer like 2,2'-bithiophene or 2,2':5',2"-terthiophene can significantly increase the rate of polymerization and lower the required applied potentials for thiophene (B33073) and its derivatives. dtic.mil The polymerization is believed to occur via an electrophilic aromatic substitution where the radical cations attack neutral thiophene monomers. dtic.mil

During cyclic potential polymerization, the oxidation of the monomer occurs, as evidenced by an anodic peak in the first scan of a cyclic voltammogram. dtic.mil For some substituted thieno[3,2-b] nih.govbenzothiophenes, electropolymerization in a 0.1 M LiClO4 acetonitrile solution resulted in the formation of very thin polymer films. nih.gov However, long-term electropolymerization under cyclic potential conditions can sometimes lead to the formation of a pulverulent film with poor mechanical properties. bohrium.com In contrast, galvanostatic deposition at a constant current density can produce uniform and adherent films. bohrium.com The resulting polymers can be repeatedly switched between their doped (conductive) and undoped (insulating) states with high coulombic efficiency, indicating good electrochemical stability. bohrium.com

Donor-Acceptor Copolymers for Advanced Electronic Applications

Donor-acceptor (D-A) copolymers incorporating thieno[2,3-b] nih.govbenzothiophene units have emerged as promising materials for advanced electronic applications, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The D-A architecture allows for the tuning of the polymer's electronic properties, such as the band gap and energy levels, to optimize device performance.

In these copolymers, the thieno[2,3-b] nih.govbenzothiophene moiety can act as the electron-donating unit, which is then paired with an electron-accepting unit. The choice of the acceptor unit has a significant impact on the resulting properties. For example, the incorporation of an electron-accepting unit into a π-conjugated polymer with electron-donating properties can lead to a lowering of its HOMO energy level. nih.gov

The design of these copolymers also involves side-chain engineering to influence their solubility, morphology, and electronic properties. nih.gov For instance, attaching various acceptor end groups to a conjugated side chain on a thieno[3,2-b]thiophene (B52689) moiety in a copolymer significantly affected its electronic and photophysical properties. nih.gov It was found that stronger acceptor end groups enhanced intermolecular charge transfer interactions and improved microphase separation in blend films with fullerene or non-fullerene acceptors. nih.gov

These tailored D-A copolymers have shown promising results in electronic devices. A π-conjugated oligomer with a D-A-D-A-D architecture was used as a p-type semiconductor material in an OFET, exhibiting a mobility of 1.6 × 10−3 cm2/Vs. nih.gov In the realm of OPVs, bulk heterojunction solar cells based on D-A copolymers with thienothiophene units have achieved power conversion efficiencies ranging from 2.82% to 7.25%, depending on the specific copolymer structure and the acceptor used (e.g., PC71BM or ITIC). nih.gov

Table 2: Performance of Donor-Acceptor Copolymers in Electronic Devices

Copolymer System Device Type Acceptor Power Conversion Efficiency (%) Hole Mobility (cm²/Vs)
Thieno[3,2-b]thiophene-based copolymer BHJ PSC PC71BM 2.82 - 4.41 nih.gov -
Thieno[3,2-b]thiophene-based copolymer Non-fullerene PSC ITIC 6.09 - 7.25 nih.gov -
BDT(DBTOTTH)2 Oligomer OFET - - 1.6 x 10⁻³ nih.gov

Future Trajectories and Research Frontier in Thieno 2,3 B 1 Benzothiophene Research

Rational Design Principles for Enhanced Performance in Organic Electronics

The forward trajectory of thieno[2,3-b] rsc.orgbenzothiophene-based materials hinges on the continued development of sophisticated rational design principles. The goal is to precisely control the electronic properties and solid-state packing of these molecules to maximize performance in devices. A key strategy involves establishing clear structure-property relationships through a combination of theoretical and experimental work. rsc.org

Computational studies, particularly those using density functional theory (DFT), are instrumental in predicting how molecular modifications will affect performance. rsc.org By analyzing the impact of different π-bridge spacers and substituents on geometric structures, reorganization energy, and frontier molecular orbital levels, researchers can pre-screen candidates for desired charge transport properties. rsc.org For instance, theoretical investigations have shown that specific π-bridge spacers and substituents can be chosen to optimize hole or electron mobility. rsc.org Key design principles include:

Core Modification: Introducing substituents directly onto the thieno[2,3-b] rsc.orgbenzothiophene (B83047) core can modulate its electronic characteristics. Methyl groups, for example, have been incorporated to create new derivatives. rsc.org

π-Bridge Engineering: The choice of π-conjugated spacers connecting the core to other units is critical. Theoretical studies have explored spacers like vinyl and phenyl groups to tune the electronic structure and achieve balanced charge transport properties. rsc.org

Side-Chain Engineering: The strategic placement and nature of alkyl side chains are crucial for ensuring solubility and influencing molecular packing and thin-film crystallinity. rsc.org Studies on a series of thieno[2,3-b]thiophene (B1266192) derivatives have demonstrated that linear alkyl chains can lead to superior electrical performance in organic field-effect transistors (OFETs) compared to branched chains, by promoting better molecular organization. rsc.org

The table below summarizes theoretical predictions for the charge transport properties of select thieno[2,3-b]benzothiophene derivatives, illustrating the impact of molecular design. rsc.org

Compound StructurePredicted Hole Mobility (cm²/Vs)Predicted Electron Mobility (cm²/Vs)Key Structural Feature
Dimer of Thieno[2,3-b]benzothiophene0.28-Direct Dimerization
Thieno[2,3-b]benzothiophene with Tetrafluorophenyl Spacer0.17-Electron-Withdrawing Spacer
Thieno[2,3-b]benzothiophene with Vinyl Spacer0.0120.013Short, Conjugated Spacer
Thieno[2,3-b]benzothiophene with Biphenyl (B1667301) Substituent0.0010.001Bulky, Twisted Substituent

Data sourced from theoretical calculations. rsc.org

Development of Novel Synthetic Methodologies for Complex Architectures

Advancing the field requires the development of efficient and versatile synthetic routes to access increasingly complex thieno[2,3-b] rsc.orgbenzothiophene-based architectures. rsc.org While foundational methods exist, future work will focus on methodologies that offer greater control over regioselectivity, yield, and the introduction of diverse functional groups.

An efficient approach has been described for synthesizing a series of benzothieno[2,3-b]thiophene (BTT) derivatives that utilize different bridge spacers. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have proven effective for creating extended π-conjugated systems by linking acetylenic units to the thieno[2,3-b]thiophene core. rsc.org This method was used to synthesize a series of small molecules where the core was functionalized with (5-alkylthiophen-2-yl)ethynyl groups. rsc.org

Future synthetic endeavors will likely target:

Multi-step syntheses for large, π-extended systems: Creating larger, more complex molecules for advanced applications.

Functionalization at specific positions: Developing reactions that allow for the precise placement of functional groups to fine-tune electronic properties and intermolecular interactions. nih.gov

Green chemistry approaches: Designing syntheses that are more environmentally friendly, using less hazardous reagents and solvents.

A recent review covering synthetic strategies for various thienothiophene isomers from 2016 to 2022 highlights the ongoing innovation in this area. nih.gov

Advanced Characterization for Understanding Nanoscale Morphology

Understanding the relationship between molecular structure, solid-state packing, and device performance necessitates the use of advanced characterization techniques. The morphology of the organic semiconductor thin film at the nanoscale is a critical determinant of charge transport efficiency. rsc.orgrsc.org

Techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) are routinely employed to probe the microstructure and surface morphology of thieno[2,3-b] rsc.orgbenzothiophene-based thin films. rsc.orgrsc.org XRD provides information on the crystallinity and molecular orientation within the film, while AFM reveals details about the surface topography, grain size, and interconnectivity. rsc.orgmdpi.com For example, studies have shown a direct correlation between the highly ordered, crystalline thin films observed via XRD and AFM and the superior device performance achieved. rsc.org

The frontier of characterization involves employing even more sophisticated methods to gain deeper insights:

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): This technique is powerful for determining the molecular packing and orientation in thin films with high precision, offering a more comprehensive picture than conventional XRD. csic.esrsc.org

Scanning Thermal Microscopy (SThM): This method can be used to study thermal properties at the nanoscale, which is important for understanding heat dissipation in devices. nih.govresearchgate.net

Transmission Electron Microscopy (TEM): For directly visualizing the crystalline domains and grain boundaries within the semiconductor film.

By combining these advanced characterization tools, researchers can build a detailed understanding of the thin-film morphology, which is essential for optimizing film deposition processes and ultimately enhancing device performance. rsc.orgadvancedsciencenews.com

Expanding the Scope of Device Applications and Performance Benchmarking

While organic field-effect transistors (OFETs) have been the primary application for demonstrating the potential of thieno[2,3-b] rsc.orgbenzothiophene derivatives, future research is aimed at expanding their use into a wider range of electronic and optoelectronic devices. rsc.orgrsc.org The inherent stability and high charge carrier mobilities of these materials make them promising candidates for applications beyond simple transistors. rsc.org

Current research has successfully incorporated these materials as the active channel layer in OFETs, demonstrating excellent p-channel activity. rsc.org Devices fabricated using solution-shearing techniques have shown impressive performance metrics under ambient conditions. rsc.org For example, an OFET based on a derivative with linear octyl side chains achieved a hole mobility of 0.42 cm² V⁻¹ s⁻¹ and a current on/off ratio exceeding 10⁸. rsc.org Another study on a benzothieno[2,3-b]thiophene derivative reported a mobility of 0.46 cm² V⁻¹ s⁻¹ with an on/off ratio larger than 10⁷. rsc.orgresearchgate.net

The table below presents benchmarked performance data for OFETs based on thieno[2,3-b] rsc.orgbenzothiophene derivatives.

DerivativeDeposition MethodHole Mobility (µh) (cm²/Vs)On/Off RatioAir Stability
2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiopheneSolution Shearing0.42> 10⁸Stable operation after 90 days
Benzothieno[2,3-b]thiophene derivative (BTTB)Not Specified0.46> 10⁷Not Specified

Data sourced from published research. rsc.orgrsc.orgresearchgate.net

Future application areas to be explored include:

Organic Photovoltaics (OPVs): The broad absorption and suitable energy levels of certain derivatives could be harnessed for use in solar cells. mdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs): Functionalized thieno[2,3-b] rsc.orgbenzothiophenes could serve as host or transport materials in OLEDs. mdpi.com

Sensors and Photodetectors: The sensitivity of their electronic properties to external stimuli makes them attractive for chemical sensing and light detection applications. cityu.edu.hk

Performance benchmarking against established materials in these new application areas will be crucial for demonstrating their viability and driving further development.

Synergistic Integration of Experimental and Computational Approaches

The most rapid and impactful advances in the field of thieno[2,3-b] rsc.orgbenzothiophene research will undoubtedly come from the tight integration of experimental synthesis and characterization with computational modeling. rsc.org This synergistic approach allows theoretical predictions to guide experimental efforts, saving time and resources, while experimental results provide crucial feedback to refine and validate theoretical models. researchgate.net

Currently, DFT calculations are widely used to predict the electronic properties (e.g., HOMO/LUMO energy levels) of newly designed molecules. rsc.orgmdpi.com These theoretical values are then compared with experimental data obtained from techniques like cyclic voltammetry (CV) and UV-visible spectroscopy. rsc.org Similarly, thermal stability is predicted and then confirmed experimentally using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). rsc.org This integrated workflow has proven effective in understanding the properties of novel thieno[2,3-b]thiophene derivatives. rsc.org

Future research will see this synergy deepen through:

Advanced Molecular Modeling: Using molecular dynamics simulations to predict thin-film morphology and crystal packing, which can then be compared with GIWAXS and AFM data. nih.gov

Device-Level Simulations: Modeling charge transport and device physics to understand performance limitations and guide the design of optimal device architectures.

Machine Learning: Employing machine learning algorithms to screen vast chemical spaces of potential derivatives and identify promising candidates with desired properties, accelerating the discovery of new high-performance materials.

By combining the predictive power of computational chemistry with the tangible results of synthesis and device fabrication, the research community can accelerate the development of next-generation organic electronic materials based on the thieno[2,3-b] rsc.orgbenzothiophene scaffold.

Q & A

Q. What are the common synthetic routes for Thieno[2,3-b][1]benzothiophene, and how do reaction conditions influence yield and purity?

this compound can be synthesized via copper-catalyzed annulative coupling of S,S-disubstituted enones with diazo compounds under mild conditions, achieving good to excellent yields (e.g., 60–95%) . Alternative methods include modular approaches using trimethylsilyl-1,3-pentadiyne precursors, with purification via column chromatography under inert atmospheres . Reaction stoichiometry (e.g., feed ratios) and catalyst selection (e.g., CuCl₂) are critical for optimizing purity and avoiding side products. For example, tetrasubstituted derivatives require precise reactant ratios .

Q. How is the crystal structure of this compound determined, and what structural features impact its electronic properties?

X-ray crystallography is the primary method for structural determination, as demonstrated in studies of related thiophene derivatives (e.g., CCDC reference 1983315 for a quinoxaline-thiophene analog) . Key structural parameters, such as π-conjugation length and planarity, directly affect charge-carrier mobility. For instance, fused thienothiophene systems with extended π-systems exhibit enhanced intermolecular interactions, improving OFET performance .

Q. What analytical techniques are used to characterize this compound derivatives?

Common techniques include:

  • Mass spectrometry and NMR for molecular weight and functional group identification .
  • UV-Vis spectroscopy to assess π-π* transitions and bandgap properties .
  • Photoelectron spectroscopy (PE) for ionization energy measurements (e.g., 8.10 eV for thieno[3,2-b]thiophene) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, critical for device applications .

Advanced Research Questions

Q. How can this compound be functionalized for high-performance organic electronics, and what challenges arise in device integration?

Alkylation (e.g., decyl or octyl substituents) enhances solubility and thin-film crystallinity, enabling solution-processed OFETs with mobilities >6 cm²/V·s . However, achieving air stability requires careful selection of electron-deficient substituents to minimize oxidation . Device fabrication on flexible substrates (e.g., muscovite) demands precise control of heterostructural channel interfaces to maintain memory windows >20 V .

Q. What strategies resolve contradictions in reported electronic properties of this compound derivatives?

Discrepancies in mobility or stability often stem from variations in synthetic purity or thin-film morphology. Systematic studies using grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) correlate crystal orientation with device performance . For example, edge-casting methods produce single-crystalline films with fewer defects, resolving inconsistencies in charge transport .

Q. How do computational models guide the design of novel this compound-based semiconductors?

Density functional theory (DFT) predicts HOMO/LUMO levels and intermolecular packing, aiding in the rational design of π-extended systems. For instance, dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives were optimized computationally before synthesis, achieving mobilities of 2 cm²/V·s . Energy minimization studies also validate atropisomeric configurations in fused systems .

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Challenges include scalability of multi-step reactions and regioselectivity in bromination (e.g., 3,4-dibromo derivatives ). Flow chemistry and microwave-assisted synthesis are emerging solutions to improve reaction efficiency . Additionally, mechanistic studies using isotopic labeling (e.g., deuterated solvents) clarify reaction pathways for complex annulations .

Methodological Guidance

Q. How to design experiments to evaluate this compound's stability under operational conditions?

  • Accelerated aging tests : Expose thin films to controlled humidity/temperature while monitoring conductivity decay .
  • Electrochemical impedance spectroscopy (EIS) : Quantify degradation kinetics in OFETs under bias stress .

What frameworks (e.g., FINER criteria) ensure rigorous research questions for grant proposals?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to questions like, "Does introducing electron-withdrawing groups enhance air stability?" . Pair with PICO (Population: Thienothiophene derivatives; Intervention: Functionalization; Comparison: Unmodified analogs; Outcome: Mobility/stability) for systematic hypothesis testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.